3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Catalog No.
S542707
CAS No.
146032-79-3
M.F
C22H20ClN3O4S
M. Wt
457.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl...

CAS Number

146032-79-3

Product Name

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

IUPAC Name

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28)

InChI Key

CQBVTZDISUKDSX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

SC51322; SC 51322; SC-51322;

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl

Description

The exact mass of the compound 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide is 457.0863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known by its CAS number 146032-79-3, is a specific scientific research tool studied for its ability to antagonize prostaglandin E2 (PGE2) []. PGE2 is a naturally occurring lipid mediator involved in various physiological processes, including inflammation, pain, and bone resorption [].

Mechanism of Action

While the exact mechanism requires further investigation, research suggests that 8-Chloro-Dibenz[b,f][1,4]Oxazine-10(11H)-Carboxylic Acid 2-[3-[(2-Furanylmethyl)Thio]-1-Oxopropyl]Hydrazide binds to PGE2 receptors, blocking the binding of endogenous PGE2 and preventing its downstream signaling cascade []. This antagonistic effect makes it a potential candidate for studying PGE2-mediated diseases.

Potential Therapeutic Applications

Due to its PGE2 antagonistic properties, researchers have explored the potential therapeutic application of 8-Chloro-Dibenz[b,f][1,4]Oxazine-10(11H)-Carboxylic Acid 2-[3-[(2-Furanylmethyl)Thio]-1-Oxopropyl]Hydrazide in various PGE2-related conditions. These include:

  • Inflammation: PGE2 is a key player in the inflammatory response. This compound's ability to block PGE2 receptors might be beneficial in treating inflammatory diseases like arthritis and psoriasis [].
  • Pain: PGE2 contributes to pain perception. This compound's potential to antagonize PGE2 receptors could be explored for pain management [].
  • Bone Resorption: PGE2 promotes bone resorption. This compound might be useful in studying and potentially treating bone-related disorders like osteoporosis [].

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, with the CAS number 146032-79-3, is a complex organic compound characterized by its unique structural features. The molecular formula is C22H20ClN3O4SC_{22}H_{20}ClN_{3}O_{4}S, and it has a molecular weight of approximately 457.9 g/mol. This compound belongs to the class of benzoxazepines, which are known for various biological activities due to their ability to interact with different biological targets.

, including:

  • Oxidation: This process can convert the sulfanyl group into sulfoxides or sulfones.
  • Reduction: The oxazepine ring may be reduced to more saturated derivatives.
  • Substitution: The chloro group can be replaced with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and m-chloroperbenzoic acid are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction.
  • Substitution Conditions: Nucleophiles such as amines, thiols, and alcohols are employed under acidic or basic conditions.

Major Products

Reactions involving this compound can yield sulfoxides, sulfones, reduced oxazepine derivatives, and various substituted analogs.

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide exhibits significant biological activity. It has been identified as a potent antagonist of the EP1 prostanoid receptor, with an inhibition constant (Ki) of 13.8 nM. This receptor antagonism has been linked to analgesic properties observed in vivo, particularly through the inhibition of prostaglandin E2 signaling in experimental models such as the guinea pig ileum .

The synthesis of this compound involves multiple steps:

  • Formation of the Oxazepine Ring: Achieved through cyclization reactions involving appropriate precursors.
  • Chloro Group Introduction: Chlorination is typically performed using thionyl chloride or phosphorus pentachloride.
  • Carboxylic Acid Group Attachment: This step involves carboxylation reactions.
  • Hydrazide Moiety Formation: Accomplished by reacting carboxylic acid derivatives with hydrazine or its derivatives.
  • Furanylmethylthio Group Attachment: Involves substitution reactions using suitable thiol reagents.

This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product.

The primary applications of 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide are in pharmacology and medicinal chemistry. Its role as a prostanoid receptor antagonist suggests potential therapeutic applications in pain management and inflammation control.

Interaction studies have focused on the compound's ability to inhibit specific receptor pathways. The significant interactions with the EP1 receptor highlight its potential as a candidate for further development in analgesic therapies. Additionally, studies on its metabolic pathways and interactions with other biological molecules could provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide. Here are a few notable examples:

The uniqueness of 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide lies in its specific combination of functional groups that confer distinct biological activities not found in these similar compounds.

Key Synthetic Routes from Patent Literature

The synthesis of 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b] [2]benzoxazepine-5-carbohydrazide represents a significant synthetic challenge due to its complex heterocyclic architecture and multiple functional groups. Patent literature reveals several established synthetic pathways that can be adapted for the preparation of this target compound.

Classical Benzoxazepine Formation via Aminophenol Cyclization

The foundational synthetic approach for benzoxazepine core construction involves the cyclization of 2-aminophenol derivatives with appropriate carbonyl-containing substrates [3] [4]. Early patent methodologies described in European Patent EP0966440A1 demonstrate the preparation of benzoxazepine derivatives through multistep sequences involving dipyridyl intermediates [3]. These classical routes, while providing access to the desired heterocyclic framework, often suffer from lengthy reaction sequences and moderate overall yields.

Improved Solventless Benzoxazepine Synthesis

More recent patent developments have focused on environmentally friendly solventless approaches for benzoxazepine synthesis. US Patent 5543516A describes a novel solventless synthesis for benzoxazine compounds from phenolic derivatives, aldehydes, and primary amines [5]. This methodology offers significant advantages including faster reaction times, comparable yields to solvent-based approaches, and elimination of solvent removal challenges during workup procedures.

Advanced Cyclocondensation Strategies

Contemporary patent literature reveals sophisticated cyclocondensation methodologies for benzoxazepine construction. The reaction of 2-aminophenols with alkynones under controlled thermal conditions represents a particularly effective approach [6]. This method proceeds through a 7-endo-dig cyclization mechanism via an alkynylketimine intermediate, providing excellent regioselectivity and functional group tolerance.

Cyclocondensation Strategies for Benzoxazepine Core

Direct Alkynone-Based Cyclocondensation

The most versatile approach for benzoxazepine core formation involves the direct cyclocondensation of 2-aminophenols with alkynones [6]. This methodology demonstrates exceptional utility for synthesizing substituted benzo[b] [2]oxazepine derivatives under mild reaction conditions. The reaction proceeds in 1,4-dioxane at 100°C, where the hydroxy proton of the aminophenol plays a crucial role in forming the alkynylketimine intermediate that subsequently undergoes 7-endo-dig cyclization [6]. This approach offers yields ranging from 65-85% and excellent functional group tolerance, making it particularly suitable for complex substrates containing chloro and furan substituents.

Base-Mediated Intramolecular Cyclization

Advanced cyclocondensation strategies employ base-mediated intramolecular cyclization reactions for benzoxazepine construction [7] [8]. The use of lithium diisopropylamide (LDA) as a strong base facilitates the formation of reactive intermediates that undergo subsequent ring closure reactions. Density functional theory calculations support a mechanism involving propargyl intermediate formation followed by nucleophilic attack and cyclization [8]. This approach provides high regioselectivity and scalability, with yields typically ranging from 70-90%.

Polyphosphoric Acid-Mediated Ring Closure

Traditional polyphosphoric acid-mediated cyclization remains an important synthetic tool for benzoxazepine formation [9] [10]. This methodology involves the treatment of phenoxyacetic acid derivatives with polyphosphoric acid at elevated temperatures (150-200°C) for 2-4 hours. The reaction proceeds through mixed anhydride formation followed by intramolecular acylation of the imidazolone fragment to form the seven-membered oxazepine ring [10]. While this approach requires harsh conditions, it offers simple workup procedures and cost-effective reagent systems.

Metal-Catalyzed Cyclocondensation Approaches

Recent developments in transition metal catalysis have provided new opportunities for benzoxazepine synthesis. Rhodium(III)-catalyzed inert carbon-hydrogen functionalization coupled with [4+3] annulation reactions offers an atom-economical route to benzoazepine derivatives [11]. This methodology demonstrates excellent functional group tolerance and provides access to complex heterocyclic frameworks under relatively mild conditions.

Hydrazide Coupling Techniques

Nickel-Catalyzed Nitrogen-Nitrogen Cross-Coupling

The formation of hydrazide linkages represents a critical synthetic transformation in the preparation of the target compound. Recent advances in nickel-catalyzed nitrogen-nitrogen cross-coupling methodology provide efficient access to hydrazide derivatives [12]. This approach employs oxygen-benzoylated hydroxamates coupled with aryl and aliphatic amines using nickel catalysis, achieving yields up to 81% [12]. The reaction conditions typically involve Ni(PPh3)2Cl2 catalyst with zinc reduction at elevated temperatures for 6-12 hours. Experimental evidence supports a mechanism involving electrophilic nickel-stabilized acyl nitrenoids and nickel(I) catalyst formation via silane-mediated reduction [12].

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted neat protocols represent a significant advancement in hydrazide synthesis methodology [13] [14]. These approaches eliminate the need for organic solvents and catalysts, providing environmentally friendly synthetic routes. The reactions of aromatic aldehydes with hydrazide derivatives proceed under microwave irradiation at 120°C for 2.5-10 minutes, achieving yields ranging from 75-95% [14]. This methodology demonstrates excellent reproducibility on scales ranging from 500 mg to 5 g, making it suitable for both research and potential industrial applications [14].

Conventional Hydrazinolysis Approaches

Traditional hydrazinolysis reactions remain fundamental to carbohydrazide synthesis [15]. The standard procedure involves hydrazinolysis of corresponding carboxylic esters, which necessitates prior ester formation from respective acids [15]. While esters typically generate minimal amounts of diacylhydrazine byproducts, less reactive esters may require longer reaction times and harsher conditions. Alternative approaches include the preparation of acyl anhydrides and acid chlorides, which react rapidly with hydrazine to yield desired carbohydrazides, though controlling the reaction to prevent diacylation remains challenging [15].

Solid-State Melt Reactions

Innovative solid-state melt reaction methodologies provide catalyst-free and solvent-free approaches to nitrogen-acylhydrazone synthesis [13]. These reactions proceed at 120°C for 30 minutes, achieving excellent isolated yields (74-100%) without requiring column chromatography purification [13]. The methodology demonstrates high atom economy (94.69-94.90%), high reaction mass efficiency (84.27-87.33%), low environmental factor (0.15-0.19 g/g), and low process mass intensity (13.21-14.30 g/g) [13].

Purification and Isolation Challenges

High-Performance Liquid Chromatography Optimization

The purification of benzoxazepine derivatives presents significant analytical and preparative challenges, particularly regarding high-performance liquid chromatography separation [16]. Peak tailing represents a major obstacle in chromatographic analysis, caused by high silanol activity of conventional stationary phases [16]. The implementation of Perfectsil Target ODS-3 columns with very low silanol activity completely eliminates peak tailing effects, providing fully symmetrical peaks with symmetric factors close to 1.0 [16]. This advancement significantly improves drug separation, detection limits, and quantification accuracy for benzoxazepine derivatives.

Solvent Removal and Crystallization Difficulties

The isolation of benzoxazepine carbohydrazide derivatives frequently encounters challenges related to solvent removal and crystallization optimization [17]. High boiling point solvents such as n-butylacetate, while effective for extraction, require extended drying times exceeding 2 hours at elevated temperatures [18]. Distillative crystallization represents an effective solution, employing solvent exchange where acetonitrile is distilled under reduced pressure and continuously replaced with methyl tert-butyl ether (MTBE) until product concentration in the supernatant solution reaches acceptable levels [17]. This approach reduces processing time to approximately 15 minutes while maintaining product purity.

Enantiomer Separation and Chiral Purification

The separation of enantiomeric benzoxazepine derivatives requires specialized chromatographic techniques due to similar physical properties of optical isomers [19]. Preparative liquid chromatography using cellulose tribenzoate-based chiral columns enables the isolation of milligram quantities of enantiomers with greater than 98% enantiomeric purity [19]. The optimization process involves adjusting mobile phase composition, flow rate, and column temperature to maximize resolution. Sample size optimization and detection at low ultraviolet absorbance wavelengths facilitate efficient preparative separations [19].

Crystallization Process Development

Thermal recrystallization techniques offer significant advantages for obtaining high-quality crystals of benzoxazepine derivatives [20]. The CrystalBreeder technology enables controlled cooling crystallization, requiring knowledge of solubility profiles at selected temperatures to achieve appropriate supersaturation during cooling [20]. This methodology produces excellent crystal quality within one day using minimal material quantities (as little as 1 mg), making it particularly valuable for expensive synthetic intermediates [20]. The approach demonstrates superior crystal quality compared to isothermal crystallization methods such as vapor diffusion or solvent layering.

Impurity Profile Management

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

457.0863050 g/mol

Monoisotopic Mass

457.0863050 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

SC-51322

Dates

Last modified: 08-15-2023
1: Bassiouni W, Daabees T, Norel X, Senbel AM. Hypoactivity of rat detrusor muscle in a model of cystitis: exacerbation by non-selective COX inhibitors and amelioration by a selective DP(1) receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 2019 Apr;392(4):437-450. doi: 10.1007/s00210-018-01599-7. Epub 2018 Dec 14. PubMed PMID: 30552456.
2: Brayden DJ, Maher S, Bahar B, Walsh E. Sodium caprate-induced increases in intestinal permeability and epithelial damage are prevented by misoprostol. Eur J Pharm Biopharm. 2015 Aug;94:194-206. doi: 10.1016/j.ejpb.2015.05.013. Epub 2015 May 27. PubMed PMID: 26026287.
3: Bieniek J, Childress C, Swatski MD, Yang W. COX-2 inhibitors arrest prostate cancer cell cycle progression by down-regulation of kinetochore/centromere proteins. Prostate. 2014 Jul;74(10):999-1011. doi: 10.1002/pros.22815. Epub 2014 May 7. PubMed PMID: 24802614.
4: Konger RL, Billings SD, Prall NC, Katona TM, Dasilva SC, Kennedy CR, Badve S, Perkins SM, Lacelle PT. The EP1 subtype of prostaglandin E2 receptor: role in keratinocyte differentiation and expression in non-melanoma skin cancer. Prostaglandins Leukot Essent Fatty Acids. 2009 Oct;81(4):279-90. doi: 10.1016/j.plefa.2009.05.025. Epub 2009 Jul 22. PubMed PMID: 19625175; PubMed Central PMCID: PMC2875085.
5: Zhou P, Qian L, Chou T, Iadecola C. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway. Neurobiol Dis. 2008 Mar;29(3):543-51. doi: 10.1016/j.nbd.2007.11.010. Epub 2007 Dec 4. PubMed PMID: 18178094; PubMed Central PMCID: PMC2276562.
6: Miyatake S, Manabe-Kawaguchi H, Watanabe K, Hori S, Aikawa N, Fukuda K. Prostaglandin E2 induces hypertrophic changes and suppresses alpha-skeletal actin gene expression in rat cardiomyocytes. J Cardiovasc Pharmacol. 2007 Nov;50(5):548-54. PubMed PMID: 18030065.
7: Guan Y, Zhang Y, Wu J, Qi Z, Yang G, Dou D, Gao Y, Chen L, Zhang X, Davis LS, Wei M, Fan X, Carmosino M, Hao C, Imig JD, Breyer RM, Breyer MD. Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting. J Clin Invest. 2007 Sep;117(9):2496-505. PubMed PMID: 17710229; PubMed Central PMCID: PMC1940235.
8: van Rodijnen WF, Korstjens IJ, Legerstee N, Ter Wee PM, Tangelder GJ. Direct vasoconstrictor effect of prostaglandin E2 on renal interlobular arteries: role of the EP3 receptor. Am J Physiol Renal Physiol. 2007 Mar;292(3):F1094-101. Epub 2006 Dec 5. PubMed PMID: 17148783.
9: Moreland RB, Kim N, Nehra A, Goldstein I, Traish A. Functional prostaglandin E (EP) receptors in human penile corpus cavernosum. Int J Impot Res. 2003 Oct;15(5):362-8. PubMed PMID: 14562138.

Explore Compound Types